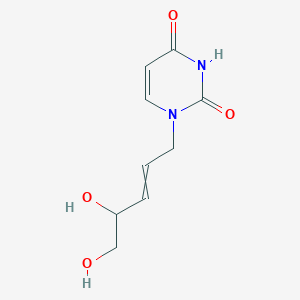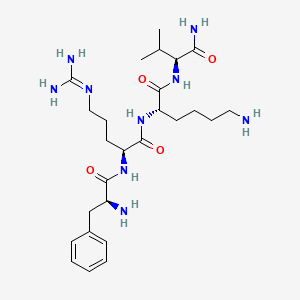![molecular formula C20H28N2O3 B12613523 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is an organic compound with a complex structure. It is known for its unique spirocyclic framework, which includes a diazaspiro nonane ring system. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Méthodes De Préparation
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester. This is followed by the reaction with a sulfonate ester to introduce the diazaspiro nonane ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, coatings, plastic additives, and surfactants.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other diazaspiro nonane derivatives, such as:
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)-
Compared to these compounds, 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5R)- is unique due to its specific stereochemistry and the presence of the phenylethyl group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H28N2O3 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
tert-butyl (5R)-6-oxo-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20+/m0/s1 |
Clé InChI |
KYRRSVXWTJYURJ-MGPUTAFESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CC[C@@]3(C2=O)CCCN3C(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


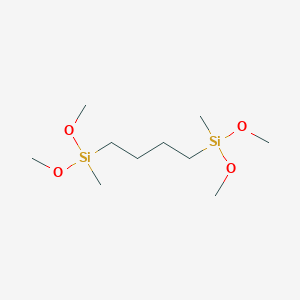
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
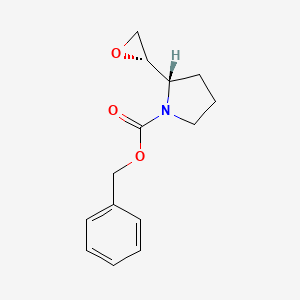
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)

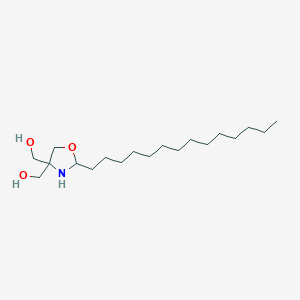
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
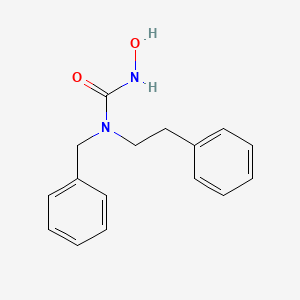
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
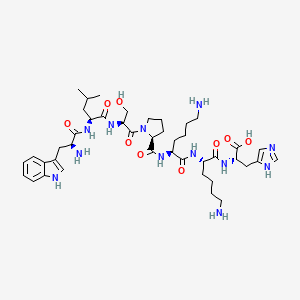
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
